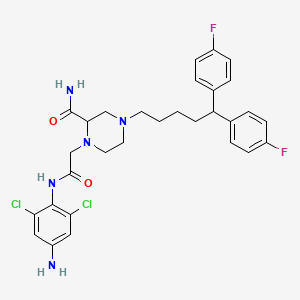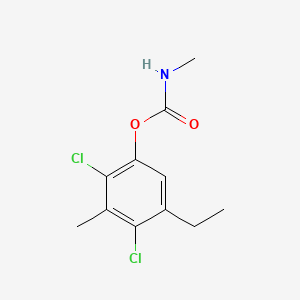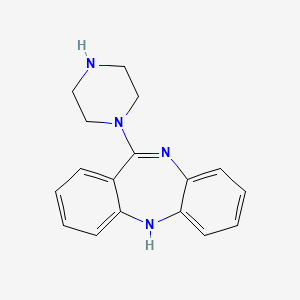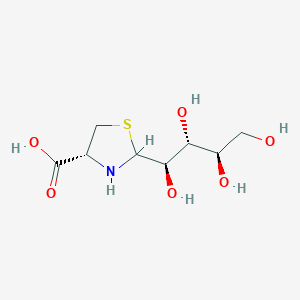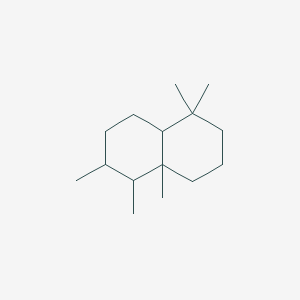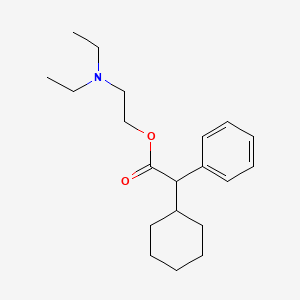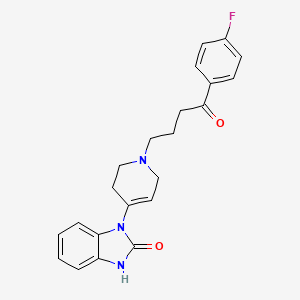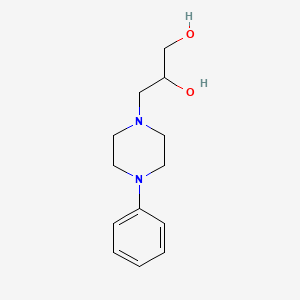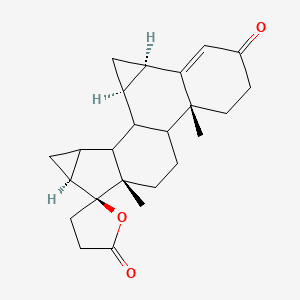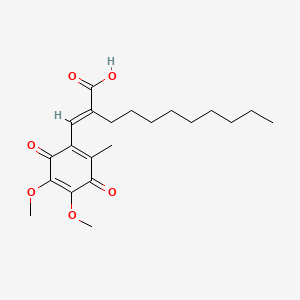
APX3330
概要
説明
APX-3330は、酸化還元効果因子1タンパク質のファーストインクラスの低分子阻害剤です。この化合物は、主に糖尿病性網膜症および糖尿病性黄斑浮腫の治療のために開発されています。酸化還元効果因子1タンパク質は、低酸素誘導因子1アルファや活性化B細胞の核因子κ軽鎖エンハンサーなどの転写因子の調節因子です。 酸化還元効果因子1タンパク質を阻害することにより、APX-3330は、眼の血管新生と炎症において重要な役割を果たす血管内皮成長因子と炎症性サイトカインのレベルを低下させます .
科学的研究の応用
APX-3330 has significant scientific research applications, particularly in the fields of ophthalmology and oncology. In ophthalmology, it is being developed as a treatment for diabetic retinopathy and diabetic macular edema. The compound has shown promise in clinical trials for reducing the progression of diabetic retinopathy by normalizing vascular endothelial growth factor levels and reducing inflammation .
In oncology, APX-3330 has been studied for its potential to impair tumor growth by blocking the activity of nuclear factor kappa-light-chain-enhancer of activated B cells, activator protein 1, and hypoxia-inducible factor-1 alpha in pancreatic cancer . The compound’s ability to inhibit reduction oxidation effector factor-1 protein makes it a promising candidate for treating various types of cancer and other diseases involving angiogenesis and inflammation .
作用機序
APX-3330は、低酸素誘導因子1アルファや活性化B細胞の核因子κ軽鎖エンハンサーなどの転写因子の調節因子である酸化還元効果因子1タンパク質を阻害することで、その効果を発揮します。 酸化還元効果因子1タンパク質を阻害することにより、APX-3330は、眼の血管新生と炎症において重要な役割を果たす血管内皮成長因子と炎症性サイトカインのレベルを低下させます . この作用機序により、APX-3330は糖尿病性網膜症や糖尿病性黄斑浮腫などの状態の治療に効果的です .
類似の化合物との比較
APX-3330は、酸化還元効果因子1タンパク質を阻害する能力がユニークであり、血管内皮成長因子を標的とする他の化合物とは異なります。 APX-2009やAPX-2014などの同様の化合物は、酸化還元効果因子1タンパク質の阻害剤でもあります . APX-3330は、経口投与が可能であり、糖尿病性網膜症の早期非侵襲的治療となる可能性があるため、際立っています .
参考文献
生化学分析
Biochemical Properties
E3330 interacts with the APE1 protein, specifically inhibiting its redox function . APE1 is a regulator of several transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) . By inhibiting APE1’s redox function, E3330 can modulate the activity of these transcription factors .
Cellular Effects
E3330 has been shown to significantly reduce the growth of human pancreatic cancer cells in vitro . It also inhibits the functional activation of NF-κB, reducing the expression of inflammatory cytokines like IL-6 and IL-8 . This suggests that E3330 can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
E3330 exerts its effects at the molecular level by binding to APE1 and inhibiting its redox function . This inhibition prevents the functional activation of transcription factors regulated by APE1, such as HIF-1α and NF-κB . As a result, E3330 can influence gene expression and cellular processes .
Temporal Effects in Laboratory Settings
For instance, E3330 treatment has been shown to inhibit pancreatic cancer cell growth and migration .
Dosage Effects in Animal Models
The effects of E3330 in animal models have not been extensively studied. It has been suggested that E3330 could be a promising compound for cancer treatment, indicating potential for dosage-dependent effects .
Metabolic Pathways
E3330’s role in metabolic pathways is primarily related to its inhibition of APE1’s redox function . By inhibiting APE1, E3330 can influence the activity of transcription factors that regulate various metabolic processes .
Transport and Distribution
Given its molecular mechanism of action, it is likely that E3330 needs to be transported into the cell where it can interact with APE1 .
Subcellular Localization
E3330’s subcellular localization is likely to be influenced by its target, APE1. APE1 is commonly localized in the nucleus, but can also be found in the cytoplasm and mitochondria . Therefore, E3330 may also be found in these subcellular locations due to its interaction with APE1 .
準備方法
APX-3330の合成経路および反応条件は、公開されている情報源には詳しく記載されていません。 APX-3330は、臨床試験のさまざまな段階を経ている調査中の薬物候補であることは知られています。 この化合物は、錠剤の形で経口投与され、典型的な投与量は1日600ミリグラムです .
化学反応の分析
APX-3330は、主に酸化還元効果因子1タンパク質を標的とした阻害反応を起こします。この阻害は、低酸素誘導因子1アルファや活性化B細胞の核因子κ軽鎖エンハンサーなどの転写因子の活性を阻害します。 これらの反応から生成される主な生成物には、血管内皮成長因子と炎症性サイトカインのレベルの低下が含まれます .
科学研究への応用
APX-3330は、特に眼科と腫瘍学の分野で、重要な科学研究への応用を持っています。眼科では、糖尿病性網膜症および糖尿病性黄斑浮腫の治療薬として開発されています。 この化合物は、臨床試験で、血管内皮成長因子レベルを正常化し、炎症を抑制することで、糖尿病性網膜症の進行を抑制する有望な結果を示しています .
腫瘍学では、APX-3330は、膵臓がんにおける活性化B細胞の核因子κ軽鎖エンハンサー、活性化タンパク質1、および低酸素誘導因子1アルファの活性を阻害することにより、腫瘍の増殖を阻害する可能性があることが研究されています . この化合物は、酸化還元効果因子1タンパク質を阻害する能力があるため、血管新生と炎症に関与するさまざまな種類の癌やその他の疾患の治療に有望な候補です .
類似化合物との比較
APX-3330 is unique in its ability to inhibit reduction oxidation effector factor-1 protein, making it distinct from other compounds targeting vascular endothelial growth factor. Similar compounds include APX-2009 and APX-2014, which are also inhibitors of reduction oxidation effector factor-1 protein . APX-3330 stands out due to its oral administration and potential to be an early, non-invasive treatment for diabetic retinopathy .
References
特性
IUPAC Name |
(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSIXXBDPENJ-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121926 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136164-66-4 | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136164-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 3330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136164-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APX-3330 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)

